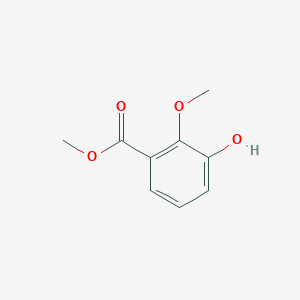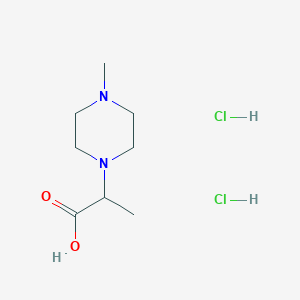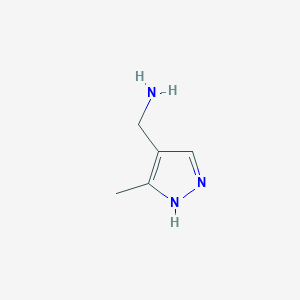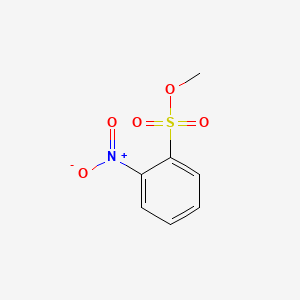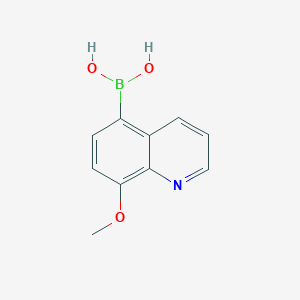
(8-Methoxyquinolin-5-YL)boronic acid
Overview
Description
“(8-Methoxyquinolin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1025735-47-0 . It has a molecular weight of 203.01 and its IUPAC name is 8-methoxy-5-quinolinylboronic acid . It is a solid substance that should be stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The InChI code for “(8-Methoxyquinolin-5-YL)boronic acid” is 1S/C10H10BNO3/c1-15-9-5-4-8 (11 (13)14)7-3-2-6-12-10 (7)9/h2-6,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(8-Methoxyquinolin-5-YL)boronic acid” is a solid substance . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Fluorescent Sensors
- Catechol Sensing : (8-Methoxyquinolin-5-yl)boronic acid can selectively bind to catechol and its derivatives (such as dopamine, DOPA, and DOPAC) through boronate ester formation. This property makes it an excellent candidate for developing fluorescent sensors for these compounds .
Medicinal Chemistry and Drug Development
Boronic acids, including (8-Methoxyquinolin-5-yl)boronic acid, have gained attention in medicinal chemistry due to their unique reactivity and potential therapeutic applications:
- Proteasome Inhibitors : Boronic acids have been investigated as proteasome inhibitors, which play a crucial role in cancer therapy. These inhibitors selectively target proteasomes, leading to the degradation of cancer-related proteins .
Coordination Chemistry and Metal Complexes
Boronic acids can form metal complexes, leading to interesting coordination chemistry:
Safety and Hazards
properties
IUPAC Name |
(8-methoxyquinolin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSWRFOAZFMVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586305 | |
| Record name | (8-Methoxyquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxyquinolin-5-YL)boronic acid | |
CAS RN |
1025735-47-0 | |
| Record name | (8-Methoxyquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3022686.png)
![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)
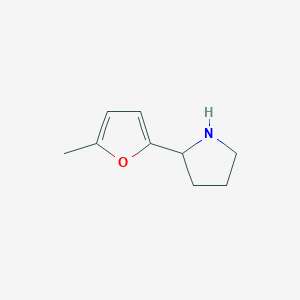


![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)



